N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with 4-(dimethylamino)benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and additional steps such as purification and crystallization may be employed to obtain the final product in a suitable form for further use.
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and design.
Industry: It is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N’-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to N’-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide include:
- 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- 6-chloro-1,3-benzothiazol-2-amine
- 4-(dimethylamino)benzohydrazide
Uniqueness
N’-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide is unique due to its specific chemical structure, which imparts distinct properties and activities. Its combination of a benzothiazole ring with a dimethylamino group and a benzohydrazide moiety makes it a versatile compound with potential applications in various fields. The presence of the chloro substituent further enhances its reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c1-21(2)12-6-3-10(4-7-12)15(22)19-20-16-18-13-8-5-11(17)9-14(13)23-16/h3-9H,1-2H3,(H,18,20)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCSWHMLMLAINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.